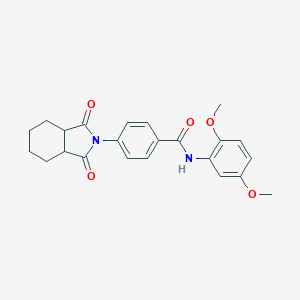
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a tetrabromo-substituted isoindoline-1,3-dione moiety, and a propanamide linkage, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Bromination: The starting material, isoindoline-1,3-dione, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 4, 5, 6, and 7 positions.
Amidation: The brominated isoindoline-1,3-dione is then reacted with 2-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Propanamide Formation: Finally, the intermediate product is treated with propanoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanamide moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its brominated isoindoline-1,3-dione moiety is of particular interest due to its potential binding affinity with proteins and enzymes.
Medicine
In medicine, preliminary studies suggest that this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide involves its interaction with specific molecular targets. The brominated isoindoline-1,3-dione moiety may interact with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
N-(2-bromophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Substitutes the chlorine atom with a bromine atom, potentially altering its biological activity.
Uniqueness
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide is unique due to the presence of both the chlorophenyl and tetrabromo-substituted isoindoline-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H9Br4ClN2O3 |
|---|---|
分子量 |
644.3 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H9Br4ClN2O3/c1-6(15(25)23-8-5-3-2-4-7(8)22)24-16(26)9-10(17(24)27)12(19)14(21)13(20)11(9)18/h2-6H,1H3,(H,23,25) |
InChI 键 |
XVQFKHAMPMDZDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
规范 SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B339797.png)
![4-{4-[(5-Chloro-2-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339800.png)
![4-({2-[(2,4-Dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339803.png)
![4-({3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339804.png)
![4-{2-[(2,6-Diethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339805.png)
![4-{4-[(2,6-Diethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339806.png)


![N-{2-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339811.png)
![N-{3-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339812.png)
![N-{4-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339813.png)
![N-{2-[(5-chloro-2-methylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339819.png)

